molecular formula C14H11NO2 B112699 4-Benzyloxyphenyl isocyanate CAS No. 50528-73-9

4-Benzyloxyphenyl isocyanate

Cat. No. B112699
CAS RN: 50528-73-9
M. Wt: 225.24 g/mol
InChI Key: HFIHSWMJFCMLJE-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .


Synthesis Analysis

Bio-based isocyanate synthesis can be carried out by the Curtius, Hoffman, or Lossen rearrangement . 4-Benzyloxyphenyl isocyanate may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxyphenyl isocyanate is C14H11NO2 .


Chemical Reactions Analysis

4-Benzyloxyphenyl isocyanate is an organic building block that contains an isocyanate group. It may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .


Physical And Chemical Properties Analysis

4-Benzyloxyphenyl isocyanate has a molecular weight of 225.24 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 317.7±21.0 °C at 760 mmHg, and a flash point of 117.4±24.6 °C. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 freely rotating bonds .

Scientific Research Applications

Applications in Energy Storage

4-Bromobenzyl isocyanate, a compound related to 4-benzyloxyphenyl isocyanate, has been explored as an electrolyte additive for lithium-ion batteries. Its electrochemical properties suggest potential for improving overcharge protection and charge/discharge performance in these batteries (Korepp et al., 2007).

Chemical Analysis and Monitoring

Isocyanates, including compounds structurally similar to 4-benzyloxyphenyl isocyanate, have been used to develop biomarkers for exposure monitoring. For instance, studies have synthesized isocyanate DNA adducts for biomonitoring of people exposed to xenobiotics (Beyerbach et al., 2006). Moreover, methods for determining isocyanate-specific albumin adducts in subjects exposed to isocyanates have been developed, aiding in the assessment of exposure sources and potential health risks (Sabbioni et al., 2010).

Synthetic Chemistry Applications

4-Benzyloxyphenyl isocyanate's structural analogues have been used in the synthesis of various compounds. For example, reactions of 3-arylimino-2-indolinones have led to the formation of key intermediates like isocyanate carboxamide, which are useful in synthetic chemistry (Azizian et al., 2000).

Materials Science and Polymer Chemistry

The synthesis of novel 4-benzyloxyphenyl liquid crystal compounds has been reported, showcasing the potential of such compounds in materials science, particularly in the field of liquid crystals (Balkanli et al., 2021). Additionally, isocyanate functional benzoxazine compounds have been used to improve the thermal properties of polymers, highlighting their utility in enhancing material stability (Chiou et al., 2013).

Analytical Methods Development

Innovative analytical methods using isocyanates, like 4-benzyloxyphenyl isocyanate, have been developed for monitoring airborne isocyanates. This includes the use of 4-nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for determining mono- and diisocyanates in air samples, showcasing the compound's role in environmental monitoring (Vogel & Karst, 2002).

Safety And Hazards

4-Benzyloxyphenyl isocyanate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-isocyanato-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHSWMJFCMLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292460
Record name 4-Benzyloxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenyl isocyanate

CAS RN

50528-73-9
Record name 50528-73-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Knaggs, H Malkin, HMI Osborn… - Organic & …, 2005 - pubs.rsc.org
Two novel tyrosinase mediated drug delivery pathways have been investigated for the selective delivery of cytotoxic units to melanocytes from urea and thiourea prodrugs. The …
Number of citations: 52 pubs.rsc.org
CR Rasmussen, JF Gardocki, JN Plampin… - Journal of Medicinal …, 1978 - ACS Publications
thiepin-2-acetate (2.2 g, 7.75 mmol) in iert-butyl alcohol (15 mL) containing potassium tert-butoxide (0.87 g, 7.77 mmol) and diethyl carbonate (1.0 g, 8.5 mmol) was boiled under reflux …
Number of citations: 48 pubs.acs.org
C Fotsch, JD Sonnenberg, N Chen… - Journal of medicinal …, 2001 - ACS Publications
1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (1) was identified as a hit from the screening of the neuropeptide Y5 (NPY5) receptor. This lead was …
Number of citations: 58 pubs.acs.org
MA Bazin, B Rousseau, S Marhadour… - Anticancer …, 2016 - ar.iiarjournals.org
… 1-[4-(Benzyloxy)phenyl]-3-(imidazo[1,2-a]pyrazin-6-yl)urea (5e): The reaction proceeded using 4-benzyloxyphenyl isocyanate (683 mg, 3.0 mmol) under stirring for 16 h. The crude …
Number of citations: 3 ar.iiarjournals.org
C Page - researchgate.net
PfTMPK purification and enzyme assays were performed as described previously. 1 The Km of PfTMPK for TMP is 11 µM. Catalytic activity was determined in 50 mM Tris-HCl, pH 7.4, 50 …
Number of citations: 0 www.researchgate.net
BS Kang, TH Kim - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
… It was prepared from commercially available 2-amino-3-phenylpropanol 1 in three steps: the reaction of 4-benzyloxyphenyl isocyanate with 1 to produce urea 2 and its subsequent …
Number of citations: 3 onlinelibrary.wiley.com
S Roehm, M Schroeder, JE Dwyer… - European Journal of …, 2020 - Elsevier
… Prepared according to general procedure D using 4-benzyloxyphenyl isocyanate (0.21 g, 0.94 mmol) and 5-amino-3-tert-butyl-1-phenyl-1H-pyrazole (1, 0.20 g, 0.92 mmol) in CH 2 Cl 2 (…
Number of citations: 12 www.sciencedirect.com

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